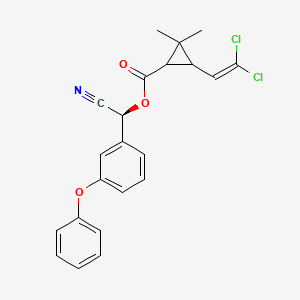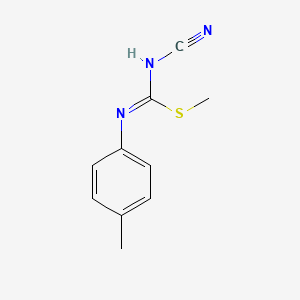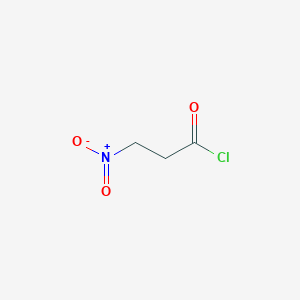
3-Nitropropanoyl chloride
概要
説明
3-Nitropropanoyl chloride: is an organic compound with the molecular formula C3H4ClNO3. It is a derivative of propanoic acid, where the hydrogen atom on the third carbon is replaced by a nitro group (-NO2) and the carboxyl group (-COOH) is converted to an acyl chloride (-COCl). This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 3-Nitropropanoyl chloride can be synthesized through the reaction of 3-nitropropanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the 3-nitropropanoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to promote the formation of this compound, with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in a reactor equipped with a reflux condenser to manage the release of gases. The process is optimized for yield and purity, often involving purification steps such as distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: 3-Nitropropanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-nitropropanoic acid and hydrochloric acid (HCl).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Hydrogen gas with a catalyst, metal hydrides.
Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the HCl formed.
Major Products:
Amides, Esters, Thioesters: Formed from substitution reactions.
3-Aminopropanoyl Chloride: Formed from reduction of the nitro group.
3-Nitropropanoic Acid: Formed from hydrolysis.
科学的研究の応用
3-Nitropropanoyl chloride is used in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-nitropropanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which is a key step in many synthetic pathways. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
3-Nitropropanoic Acid: The parent compound from which 3-nitropropanoyl chloride is derived.
3-Aminopropanoyl Chloride: A reduction product of this compound.
3-Chloropropanoyl Chloride: A similar acyl chloride without the nitro group.
Uniqueness: this compound is unique due to the presence of both the nitro group and the acyl chloride functional group. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
3-nitropropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNO3/c4-3(6)1-2-5(7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSNMKRFJMWIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506944 | |
| Record name | 3-Nitropropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51834-15-2 | |
| Record name | 3-Nitropropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



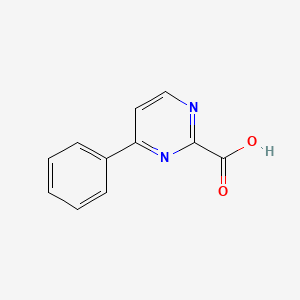

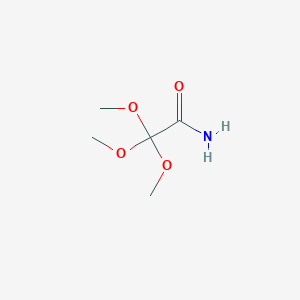
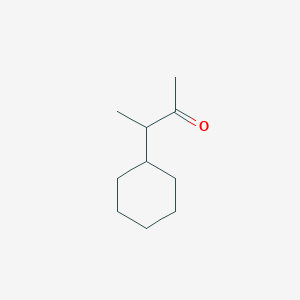
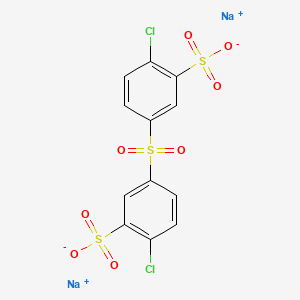

![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)
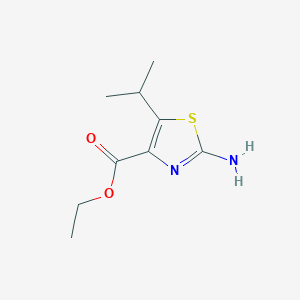

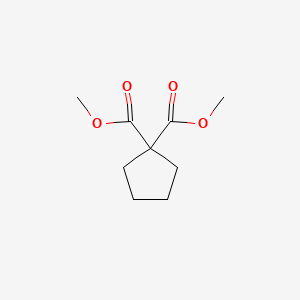
![1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde](/img/structure/B1354585.png)
